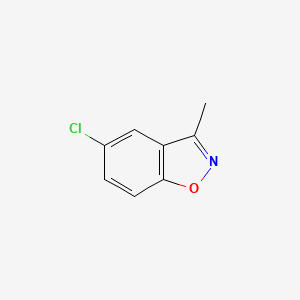

1,2-Benzisoxazole, 5-chloro-3-methyl-

Description

Contextualization within Benzisoxazole Chemistry

To fully appreciate the scientific focus on 1,2-Benzisoxazole (B1199462), 5-chloro-3-methyl-, it is essential to understand the broader context of benzisoxazole chemistry.

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is attributed to its recurring presence in a multitude of biologically active compounds. The unique spatial arrangement of the fused aromatic and isoxazole (B147169) rings allows for versatile interactions with various biological targets. Consequently, benzisoxazole derivatives have been extensively investigated and developed for a wide array of therapeutic applications, including as anticonvulsant, antipsychotic, antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govmdpi.comnih.govderpharmachemica.com The stability of the benzisoxazole ring system, coupled with the potential for functionalization at various positions, makes it an attractive framework for the design of novel pharmaceutical agents. nih.gov

The specific substitution pattern of 1,2-Benzisoxazole, 5-chloro-3-methyl- provides a clear rationale for its investigation in advanced academic research. The presence of a halogen atom, specifically chlorine, at the 5-position of the benzisoxazole ring is of particular interest. It has been observed that the introduction of a halogen at this position can significantly influence the biological activity of the molecule, often leading to an increase in potency. nih.gov This makes the 5-chloro substituent a key feature for modulating the pharmacological profile of benzisoxazole derivatives.

Furthermore, the methyl group at the 3-position offers a site for further chemical modification. This allows for the exploration of structure-activity relationships by introducing different functional groups, thereby fine-tuning the compound's properties for specific applications. The combination of the activating chloro group and the modifiable methyl group makes 1,2-Benzisoxazole, 5-chloro-3-methyl- a valuable and versatile building block in the synthesis of more complex and potentially more potent molecules. A known synthetic route to this compound involves the reaction of 5-chloro-2-hydroxyacetophenone with hydroxylamine (B1172632) hydrochloride. vulcanchem.com

Overview of Key Research Trajectories and Academic Significance

The academic significance of 1,2-Benzisoxazole, 5-chloro-3-methyl- primarily lies in its utility as a synthetic intermediate for the creation of novel compounds with potential biological activities. Research trajectories involving this compound are often directed towards its use as a starting material in multi-step synthetic sequences.

One key area of research is the exploration of its reactivity to build more elaborate molecular architectures. For instance, the core structure can be modified through various chemical reactions to introduce different substituents, leading to the generation of libraries of novel benzisoxazole derivatives. These derivatives can then be screened for a range of biological activities, leveraging the known pharmacological potential of the benzisoxazole scaffold. nih.govderpharmachemica.com The presence of the chloro and methyl groups provides specific handles for selective chemical transformations.

A closely related compound, 5-chloro-3-methyl-1,2-benzisoxazole-2-oxide, has been the subject of structural studies, indicating a research interest in this particular substitution pattern. nih.govresearchgate.net While direct and extensive research focusing solely on the biological properties of 1,2-Benzisoxazole, 5-chloro-3-methyl- is not widely documented in publicly available literature, its importance is inferred from the extensive research into the broader class of substituted benzisoxazoles. The compound serves as a crucial piece in the puzzle of developing new and effective therapeutic agents, underscoring its academic significance as a versatile synthetic tool.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZBRZBTCWCSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,2 Benzisoxazole, 5 Chloro 3 Methyl

General Strategies for 1,2-Benzisoxazole (B1199462) Core Synthesis

The synthesis of the 1,2-benzisoxazole core is traditionally dominated by methods that construct the five-membered isoxazole (B147169) ring. These are known as annulation approaches and primarily differ by which key bond, C-O or N-O, is formed during the final cyclization step. chim.it An alternative, though less frequent, strategy involves building the benzene (B151609) ring onto an existing isoxazole moiety. chim.it More contemporary methods also include cycloaddition reactions, which can form multiple bonds simultaneously, and emerging techniques that leverage microwave irradiation or electrochemistry to enhance reaction efficiency and sustainability. chim.itnih.govrsc.org

Five-Membered Ring Annulation Approaches

The most common and versatile methods for synthesizing 1,2-benzisoxazoles, including the 5-chloro-3-methyl derivative, involve the cyclization of a suitably substituted benzene precursor to form the fused isoxazole ring. chim.it The choice of strategy depends on the final bond formed in the heterocyclic ring.

This strategy involves the intramolecular nucleophilic substitution of a leaving group on the benzene ring by the oxygen atom of an oxime. The typical starting materials are o-substituted aryl oximes, which undergo cyclization, usually under basic conditions, to form the C–O bond and close the ring. chim.it For the synthesis of 1,2-Benzisoxazole, 5-chloro-3-methyl-, the precursor would be the oxime of a 1-(5-chloro-2-halophenyl)ethan-1-one. The halogen at the ortho position (e.g., F, Cl, Br) serves as the leaving group that is displaced by the oximate oxygen.

A specific example related to this class is the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which proceeds via the base-catalyzed cyclization of an o-hydroxyphenylketoxime derivative. mdpi.com Although this involves an N-O bond formation pathway, the underlying principle of using a substituted phenyl ketone as a precursor is fundamental. The synthesis of 5-chloro-3-bromomethyl-1,2-benzisoxazole has also been reported, starting from alpha-bromo-5-chloro-1,2-benzisoxazole-3-acetic acid, highlighting the utility of functionalized precursors for building the benzisoxazole core. prepchem.com

The formation of the N–O bond is another principal route for isoxazole ring annulation. chim.it This pathway typically begins with o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.itorganic-chemistry.org In the case of o-hydroxyaryl oximes, the cyclization is a formal dehydration reaction. The hydroxyl group of the oxime is activated by converting it into a good leaving group, which facilitates the subsequent nucleophilic attack by the phenolic hydroxyl oxygen to form the N–O bond. chim.it

A potential competing reaction in this pathway is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole byproducts. chim.it A divergent approach has been developed from ortho-hydroxyaryl N-H ketimines, where a common N-Cl imine intermediate can be directed toward either N–O bond formation to yield the benzisoxazole under anhydrous conditions or a Beckmann-type rearrangement to form a benzoxazole (B165842). organic-chemistry.org The synthesis of isoxazolidines, related saturated heterocycles, has also been achieved through intramolecular N-O bond formation, demonstrating the versatility of this bond-forming strategy. acs.orgnih.gov

Benzene Ring Formation Approaches (Annulation to Isoxazole)

While less common, the 1,2-benzisoxazole core can be synthesized by constructing the benzene fragment onto a pre-existing, substituted isoxazole ring. chim.it This approach is valuable for creating complex, fused aromatic systems. For example, naphthalene-fused isoxazoles have been synthesized from 5-iodoaryl-substituted isoxazoles via palladium-catalyzed annulation with alkynes. chim.it The mechanism is thought to proceed through the insertion of the alkyne and a C-H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate that undergoes reductive elimination to form the annulated product. chim.it Another method involves the photocyclization of isoxazole-bearing dihetarylethenes, which upon irradiation undergo a chim.itthieme-connect.com-H shift and subsequent aromatization to yield a highly functionalized benzisoxazole. chim.it

Cycloaddition Reactions in Benzisoxazole Synthesis (e.g., [3+2]-Cycloaddition)

[3+2]-Cycloaddition reactions provide a powerful and direct route to the 1,2-benzisoxazole scaffold by forming two bonds in a single step. chim.it This method typically involves the reaction of a 1,3-dipole with a dipolarophile. For benzisoxazole synthesis, the most common partners are an in situ generated nitrile oxide (the C-N-O, three-atom component) and a benzyne (B1209423) (the two-atom component). nih.gov

This approach is highly versatile as it allows for the introduction of substituents at various positions depending on the precursors used. nih.gov A significant advancement in this area is the use of fluoride (B91410) ions (e.g., from CsF) to generate both the nitrile oxide from a chlorooxime and the benzyne from an o-(trimethylsilyl)aryl triflate under mild conditions. nih.gov This avoids harsh reaction conditions and expands the substrate scope. Microwave heating has also been shown to dramatically improve the efficiency of [3+2] cycloadditions between in situ generated nitrile oxides and benzyne, likely by matching the rates of formation of the two highly reactive intermediates. thieme-connect.com

Table 1: Examples of [3+2] Cycloaddition for Benzisoxazole Synthesis This table summarizes findings from a study on the cycloaddition of in situ generated nitrile oxides and benzynes, demonstrating the scope of the reaction.

| Entry | Aryne Precursor | Chlorooxime Substituent (R) | Yield (%) | Reference |

| 1 | o-(TMS)aryl triflate | Phenyl | 90 | nih.gov |

| 2 | 3,4-Dimethoxybenzyne precursor | Phenyl | 65 | nih.gov |

| 3 | 3,4-Difluorobenzyne precursor | Phenyl | 36 | nih.gov |

| 4 | o-(TMS)aryl triflate | 3-Thiophenyl | 54 | nih.gov |

| 5 | o-(TMS)aryl triflate | (E)-Styryl | 70 | nih.gov |

| 6 | o-(TMS)aryl triflate | N-Methylindolyl | 61 | nih.gov |

Miscellaneous and Emerging Synthetic Techniques

Modern synthetic chemistry has introduced new technologies to improve the synthesis of heterocyclic compounds like 1,2-benzisoxazoles, focusing on increased efficiency, safety, and environmental compatibility.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. orientjchem.org This technique has been successfully applied to the synthesis of 3-amino-1,2-benzisoxazoles via nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole (B94866) precursor, with reactions completing in 1-6 hours in good to high yields. nih.gov The preparation of the 3-chloro precursor itself from the corresponding 3-hydroxy derivative was also accelerated using microwave irradiation. nih.gov Another report describes an efficient microwave-promoted conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles using a basic ionic liquid as a catalyst, highlighting an environmentally benign approach. acgpubs.org

Electrochemical Methods: Electrosynthesis offers a sustainable alternative to traditional chemical redox reactions by using electricity as a "reagent." rsc.org This approach has been effectively used to construct the 2,1-benzisoxazole (anthranil) core via the cathodic reduction of readily available ortho-nitroarenes. rsc.orgclockss.org Modern protocols utilize simple, undivided electrochemical cells with inexpensive carbon-based electrodes and environmentally friendly solvents. rsc.orgresearchgate.net These methods demonstrate high functional group tolerance and scalability, making them suitable for preparative applications. rsc.org For instance, a scalable electrochemical protocol for direct access to 3-(acylamidoalkyl)-2,1-benzisoxazoles has been established, showcasing the versatility of this sustainable technique. rsc.orgresearchgate.net

Targeted Synthetic Routes for 1,2-Benzisoxazole, 5-chloro-3-methyl-

The synthesis of 1,2-Benzisoxazole, 5-chloro-3-methyl- is achieved through carefully designed reaction pathways that ensure high regioselectivity and yield. The most prevalent methods involve the construction of the isoxazole ring onto a pre-functionalized benzene precursor.

Precursor Selection and Chemical Reaction Pathways

The most direct and common synthetic route to 1,2-Benzisoxazole, 5-chloro-3-methyl- begins with a precursor that already contains the required chloro and methyl functionalities at the correct positions on the aromatic ring. This strategy inherently guarantees the desired regiochemistry of the final product.

The key starting material for this approach is 5'-Chloro-2'-hydroxyacetophenone . sigmaaldrich.com The synthesis proceeds via a two-step sequence:

Oximation: The ketone functionality of 5'-Chloro-2'-hydroxyacetophenone is converted into an oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. asianpubs.org The product of this step is 5-chloro-2-hydroxyacetophenone oxime .

Intramolecular Cyclization: The crucial step is the ring closure of 5-chloro-2-hydroxyacetophenone oxime to form the 1,2-benzisoxazole ring system. This transformation is an example of intramolecular C-O bond formation. chim.it The reaction is generally facilitated by converting the oxime's hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the phenoxide ion. chim.itthieme-connect.de A documented method involves treating the oxime with a fluorine-containing promoter and a base, such as cesium carbonate, in a polar aprotic solvent like N-methylpyrrolidone (NMP) under microwave irradiation to yield 1,2-Benzisoxazole, 5-chloro-3-methyl-. patsnap.com Alternative cyclization conditions include the use of thionyl chloride in the presence of pyridine. mdpi.com

Other general synthetic strategies for the 1,2-benzisoxazole core, such as [3+2] cycloaddition reactions between arynes and nitrile oxides, represent alternative but less direct pathways to this specific substituted compound. nih.gov

Regioselective Functionalization Strategies (Chlorination, Methylation)

Regioselectivity is a critical consideration in the synthesis of specifically substituted aromatic compounds. For 1,2-Benzisoxazole, 5-chloro-3-methyl-, the placement of the chloro and methyl groups is paramount.

Precursor-Directed Synthesis: The most efficient strategy to achieve the precise 5-chloro-3-methyl substitution pattern is to begin the synthesis with a precursor where these groups are already in place. The use of 5'-Chloro-2'-hydroxyacetophenone as the starting material is the exemplar of this approach. sigmaaldrich.com In this molecule, the chloro group is at the desired position on the phenyl ring, and the acetyl group provides the carbon backbone that will become the C3-methyl group of the benzisoxazole ring. This method bypasses the challenges of controlling regioselectivity in post-synthesis functionalization steps.

Post-Synthesis Functionalization: While less common for this specific target, it is theoretically possible to introduce the chloro group after the formation of the benzisoxazole ring. Research has shown that the introduction of a halogen atom at the 5-position of the 1,2-benzisoxazole ring is a viable transformation. nih.gov This would involve the electrophilic chlorination of 3-methyl-1,2-benzisoxazole. The regioselectivity of such a reaction would be governed by the directing effects of the existing methyl group and the heterocyclic ring itself. Common chlorinating agents for such a transformation include N-chlorosuccinimide (NCS). chim.it

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of 1,2-Benzisoxazole, 5-chloro-3-methyl- is highly dependent on the optimization of reaction parameters during the cyclization step. Key factors include the choice of base, solvent, temperature, and reaction method.

The goal is to facilitate the deprotonation of the phenolic hydroxyl group and the subsequent intramolecular displacement of the leaving group on the oxime nitrogen. Polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often employed. thieme-connect.depatsnap.com The choice of base is also critical, with alkali metal carbonates (e.g., Cesium Carbonate) or hydrides (e.g., Sodium Hydride) being effective. thieme-connect.depatsnap.com

Microwave-assisted synthesis has emerged as a technique to reduce reaction times and potentially improve yields. patsnap.com However, yields can be moderate under certain conditions, indicating the need for careful optimization. For instance, a patented microwave-assisted synthesis of the title compound from 5-chloro-2-hydroxyacetophenone oxime reported a yield of 37%. patsnap.com In contrast, syntheses of structurally related compounds, like 5-chloro-3-phenyl-2,1-benzisoxazole, have reported yields as high as 85–90% using different reagents like thionyl chloride, highlighting the significant impact of the chosen reaction conditions.

| Precursor | Promoter | Base | Solvent | Method | Temperature | Time | Yield |

|---|---|---|---|---|---|---|---|

| 5-chloro-2-hydroxyacetophenone oxime | Ethyl bromodifluoroacetate | Cesium Carbonate | N-Methylpyrrolidone (NMP) | Microwave | 70°C | 60 min | 37% |

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of 1,2-Benzisoxazole, 5-chloro-3-methyl- is dictated by the aromatic benzisoxazole ring system and the electronic properties of its substituents.

Electrophilic Substitution Reactions on the Benzisoxazole Ring System

The benzene portion of the 1,2-benzisoxazole ring is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to aromatic chemistry. msu.edu The rate and position of these substitutions are influenced by the combined directing effects of the fused isoxazole ring, the 3-methyl group, and the 5-chloro group.

Directing Effects: The isoxazole ring acts as an electron-withdrawing group, which generally deactivates the benzene ring towards electrophilic attack compared to benzene itself. The 3-methyl group is an activating substituent and directs incoming electrophiles to the ortho (C4) and para (C6) positions. The 5-chloro substituent, while deactivating, also directs incoming electrophiles to its ortho (C4, C6) positions.

Nucleophilic Substitution Reactions (e.g., at the chloro group)

The chlorine atom at the C5 position of 1,2-Benzisoxazole, 5-chloro-3-methyl- is activated towards nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is a key feature, allowing for the introduction of a wide array of functional groups.

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The electron-withdrawing nature of the fused isoxazole ring is crucial for stabilizing this intermediate, thereby facilitating the reaction. youtube.comresearchgate.net In the final step, the chloride ion is expelled, and the aromaticity of the ring is restored.

This pathway opens up possibilities for diverse chemical transformations. The chlorine atom can be displaced by various nucleophiles, a reaction that has been extensively demonstrated on analogous chloro-substituted heterocyclic systems. mdpi.comnih.gov

| Nucleophile Type | Example Nucleophile | Potential Product Class | Reference (Analogous Systems) |

|---|---|---|---|

| N-Nucleophiles | Ammonia, Primary/Secondary Amines (e.g., Morpholine) | 5-Amino-3-methyl-1,2-benzisoxazoles | mdpi.comnih.gov |

| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide), Phenoxides | 5-Alkoxy/Aryloxy-3-methyl-1,2-benzisoxazoles | mdpi.com |

| S-Nucleophiles | Thiolates (e.g., Sodium Thiophenolate) | 5-(Alkyl/Aryl)thio-3-methyl-1,2-benzisoxazoles | mdpi.com |

Oxidation and Reduction Pathways

The chemical behavior of 1,2-benzisoxazole, 5-chloro-3-methyl- with respect to oxidation and reduction is critical for understanding its stability and its role as a synthetic intermediate. These transformations can target either the substituents or the heterocyclic ring itself.

Oxidation: The benzisoxazole ring system can undergo oxidation, particularly at the nitrogen atom, to form N-oxides. The corresponding N-oxide of the title compound, 5-chloro-3-methyl-1,2-benzisoxazole-2-oxide, has been reported and structurally characterized. nih.gov The formation of such N-oxides is a key transformation that can precede further reactions, such as rearrangements.

Furthermore, oxidative reactions can be employed in the synthesis of the benzisoxazole core itself. An interesting approach involves the oxidation of substituted 2-allylanilines using reagents like meta-chloroperoxybenzoic acid (mCPBA). chim.it This process is believed to proceed through the in-situ formation of a nitroso intermediate, which then undergoes cyclization. chim.it

Reduction: Reduction reactions are fundamental to the synthesis of related benzisoxazole structures. A common synthetic strategy involves the partial reduction of a nitro group in precursors like methyl 2-nitrobenzoates. acs.org Reagents such as hydrazine (B178648) with a rhodium on carbon catalyst can selectively reduce the nitro group to a hydroxylamine. acs.org This intermediate then undergoes a base-mediated cyclization to form a benzisoxazol-3(1H)-one. acs.org Subsequent reduction of this ketone can yield dihydrobenzisoxazole derivatives. acs.org While aryl bromides are often susceptible to dehalogenation during reductions with powerful agents, carefully selected conditions can preserve such substituents. acs.org

| Transformation Type | Starting Material/Substrate | Reagent(s) | Product Type | Significance |

|---|---|---|---|---|

| Oxidation | 1,2-Benzisoxazole, 5-chloro-3-methyl- | Peroxy acids (e.g., mCPBA) | 1,2-Benzisoxazole N-oxide nih.gov | Activates the molecule for rearrangement reactions. |

| Oxidative Cyclization | Substituted 2-allylaniline (B3051291) chim.it | mCPBA | 3-Vinylbenzisoxazole chim.it | Forms the benzisoxazole core via an oxidized intermediate. |

| Nitro Group Reduction | Substituted 2-nitrobenzoate (B253500) acs.org | Hydrazine, Rh/C | Aryl hydroxylamine acs.org | Key step in the formation of benzisoxazolone precursors. |

| Carbonyl Reduction | Benzisoxazol-3(1H)-one acs.org | Borohydrides or other mild reducing agents | 1,3-Dihydro-2,1-benzisoxazole acs.org | Provides access to reduced benzisoxazole scaffolds. |

Rearrangement Reactions (e.g., N-oxide rearrangements)

Rearrangement reactions provide powerful methods for skeletal transformations in heterocyclic chemistry. For 1,2-benzisoxazoles, rearrangements can offer pathways to novel structures and are often initiated by activating the molecule, for instance, through N-oxidation.

N-Oxide Rearrangements: The formation of 5-chloro-3-methyl-1,2-benzisoxazole-2-oxide introduces the possibility of subsequent sigmatropic rearrangements. nih.gov Amine N-oxide rearrangements, such as the Meisenheimer rearrangement, are well-documented prepchem.com-sigmatropic shifts. researchgate.net While specific studies on the rearrangement of 5-chloro-3-methyl-1,2-benzisoxazole-2-oxide are not detailed in the available literature, this class of reaction represents a probable pathway under thermal or catalytic conditions, potentially leading to the formation of expanded ring systems or other isomeric heterocycles. researchgate.net

Rearrangements of the Isoxazole Core: The isoxazole ring system itself is susceptible to rearrangement. Research on related 5-chloroisoxazoles has demonstrated that they can undergo an iron(II) chloride-catalyzed isomerization. mdpi.com This reaction transforms the 5-chloroisoxazole into a highly strained but synthetically useful 2H-azirine-2-carbonyl chloride intermediate. mdpi.com Such a rearrangement highlights the reactivity of the isoxazole core and its potential to be converted into other heterocyclic systems. Additionally, domino rearrangements of ortho-ethoxyvinyl nitroaryls have been reported as a synthetic route to 3-methylbenzisoxazoles, showcasing another type of rearrangement that leads to the formation of the core benzisoxazole structure. acs.org

| Rearrangement Type | Substrate Class | Conditions/Catalyst | Intermediate/Product | Relevance |

|---|---|---|---|---|

| Meisenheimer Rearrangement | Amine N-oxides (e.g., Benzisoxazole N-oxides) researchgate.net | Thermal or Catalytic | prepchem.com-Sigmatropic shift product | A potential transformation for the N-oxide of the title compound. nih.gov |

| Isoxazole-Azirine Isomerization | 5-Chloroisoxazoles mdpi.com | FeCl₂ | 2H-Azirine-2-carbonyl chloride mdpi.com | Demonstrates the inherent reactivity and skeletal flexibility of the isoxazole ring. |

| Domino Rearrangement | ortho-Ethoxyvinyl nitroaryls acs.org | - | 3-Methylbenzisoxazoles acs.org | A synthetic method for forming the benzisoxazole skeleton via rearrangement. |

Photochemical Transformations and Reactive Intermediate Studies

The study of reactive intermediates and photochemical pathways is crucial for uncovering novel synthetic routes and understanding reaction mechanisms. lumenlearning.com In the context of 1,2-benzisoxazole synthesis, several key reactive intermediates play a pivotal role.

Reactive Intermediates in Synthesis: The synthesis of the benzisoxazole scaffold can be achieved through the [3+2] cycloaddition of highly reactive, short-lived species. chim.itnih.gov One prominent method involves the in-situ generation of an aryne and a nitrile oxide. nih.gov

Arynes: These are neutral, highly reactive intermediates derived from an aromatic ring by the formal removal of two ortho substituents. They can be generated from precursors like o-(trimethylsilyl)aryl triflates under the influence of a fluoride source. nih.gov

Nitrile Oxides: These 1,3-dipoles can be generated in situ from precursors such as chlorooximes. nih.gov

The fluoride ion can serve a dual purpose, inducing the formation of both the aryne and the nitrile oxide, which then rapidly react in a cycloaddition to form the benzisoxazole ring system under mild conditions. nih.gov This method provides a direct and versatile route to functionalized benzisoxazoles. chim.itnih.gov

Photochemical Transformations: While specific studies on the photochemical transformations of 1,2-benzisoxazole, 5-chloro-3-methyl- are not extensively documented, related isoxazole systems are known to be photochemically active. For example, the photo-isomerization of 5-amino-substituted isoxazoles has been utilized to prepare 2H-azirine-2-carboxamides. mdpi.com This suggests that the benzisoxazole ring in the title compound could potentially undergo ring-opening or rearrangement reactions upon exposure to UV light, likely proceeding through its own set of unique reactive intermediates.

| Reactive Intermediate | Precursor | Generation Method | Role in Synthesis |

|---|---|---|---|

| Aryne nih.gov | o-(trimethylsilyl)aryl triflate nih.gov | Fluoride ion treatment nih.gov | Acts as the '2' component in a [3+2] cycloaddition reaction. |

| Nitrile Oxide nih.gov | Chlorooxime nih.gov | Base (e.g., fluoride ion) nih.gov | Acts as the '3' component (1,3-dipole) in a [3+2] cycloaddition reaction. |

| Nitroso Compound chim.it | Substituted aniline (B41778) chim.it | Oxidation with mCPBA chim.it | Intermediate in the oxidative cyclization to form the benzisoxazole ring. |

Spectroscopic and Structural Elucidation of 1,2-Benzisoxazole, 5-chloro-3-methyl-

The creation of an accurate, data-driven article as per the specified outline requires access to the actual ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this exact compound. Without these foundational spectra, a detailed analysis of chemical shifts, coupling patterns, vibrational modes, and fragmentation, as well as the generation of the required data tables, cannot be performed.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time. An article based on theoretical predictions or data from analogous compounds would not adhere to the strict requirement for factual research findings focused solely on 1,2-Benzisoxazole, 5-chloro-3-methyl-.

Spectroscopic and Structural Elucidation of 1,2 Benzisoxazole, 5 Chloro 3 Methyl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

In the study of 1,2-benzisoxazole (B1199462) derivatives, HRMS plays a crucial role in confirming the successful synthesis of the target molecule. For instance, the HRMS analysis of a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, provided strong evidence for its elemental composition. mdpi.com The experimentally measured mass was compared to the calculated mass for the expected molecular formula, with a very small mass error, typically in the parts-per-million (ppm) range, confirming the identity of the compound. mdpi.com

Below is a data table illustrating the HRMS results for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. mdpi.com

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion |

| C₁₀H₁₀ClN₂O₂ | 225.0425 | 225.0432 | [M+H]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sometimes sulfur and halogens) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For the derivative N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, elemental analysis was performed to further validate its structure. mdpi.com The results showed a close correlation between the experimentally found percentages of carbon, hydrogen, and nitrogen and the calculated values for the molecular formula C₁₀H₉ClN₂O₂. mdpi.com

The following interactive data table summarizes the elemental analysis findings for N-[3-(chloromethyl)-1,2-benzisoxazole-5-yl]acetamide. mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon | 53.47 | 53.62 |

| Hydrogen | 4.04 | 4.15 |

| Nitrogen | 12.47 | 12.62 |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related derivatives)

While a crystal structure for 1,2-Benzisoxazole, 5-chloro-3-methyl- is not described in the searched literature, studies on related benzisoxazole derivatives have utilized this technique to great effect. For example, the crystal structure of other substituted benzisoxazole compounds has been determined, revealing key structural features of the benzisoxazole ring system. nih.govnih.gov These studies provide insights into the planarity of the bicyclic system and the orientation of various substituents. nih.gov The analysis of crystal packing also reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. nih.gov

The structural information obtained from X-ray crystallography of related derivatives is invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of new molecules with desired properties.

Computational and Theoretical Chemistry Studies of 1,2 Benzisoxazole, 5 Chloro 3 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to map out electron distribution and energy levels, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and vibrational frequencies of benzisoxazole derivatives and other heterocyclic systems. nih.govnih.gov For 1,2-Benzisoxazole (B1199462), 5-chloro-3-methyl-, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine its optimized ground-state geometry. researchgate.netnih.gov

These calculations provide precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's minimum energy conformation. researchgate.net The stability of the molecule, stemming from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT. nih.govesisresearch.org Furthermore, DFT is used to calculate various thermodynamic properties, such as heat capacity and entropy. nih.govnih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C=N (isoxazole) | ~1.35 Å |

| Bond Length | N-O (isoxazole) | ~1.42 Å |

| Bond Length | C-CH₃ | ~1.51 Å |

| Bond Angle | Cl-C-C (benzene) | ~119.5° |

| Bond Angle | C-C-N (isoxazole) | ~110.0° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. utah.edu Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). multidisciplinaryjournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. doi.orgnih.gov A small energy gap suggests that a molecule is more reactive and can be easily polarized, which is often a feature of biologically active compounds. nih.govnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's electronic properties. nih.gov

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | 2.81 eV |

Computational methods are invaluable for predicting spectroscopic data, which helps in the structural confirmation of newly synthesized compounds. nih.govmdpi.com DFT calculations can simulate vibrational spectra (FT-IR and FT-Raman). nih.gov The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. doi.org

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max) observed experimentally. biointerfaceresearch.com The agreement between the calculated and experimental spectra serves to validate the computed structural and electronic model of the molecule. nih.gov

| Vibrational Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental FT-IR Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3100-3050 | 3085 |

| C-H stretch (methyl) | 2980-2950 | 2960 |

| C=N stretch (isoxazole) | 1620-1580 | 1605 |

| C=C stretch (aromatic) | 1550-1450 | 1510, 1475 |

| N-O stretch | 1250-1200 | 1230 |

| C-Cl stretch | 850-800 | 835 |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of techniques that build upon quantum calculations to explore the dynamic behavior of molecules and their interactions with their environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1,2-Benzisoxazole, 5-chloro-3-methyl-, a key flexible bond is the C-C bond connecting the methyl group to the isoxazole (B147169) ring.

A Potential Energy Surface (PES) scan is performed by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's energy at each step. nih.govuni-muenchen.de This process maps the energy landscape, revealing the lowest-energy (most stable) conformers and the energy barriers between them. chalmers.se For a methyl group, this rotation typically results in a three-fold rotational barrier with energy minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations.

| Dihedral Angle (H-C-C=N) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.00 | Staggered (Stable) |

| 30° | 1.50 | Intermediate |

| 60° | 3.00 | Eclipsed (Transition State) |

| 90° | 1.50 | Intermediate |

| 120° | 0.00 | Staggered (Stable) |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ekb.eg It is widely used in drug discovery to predict how a small molecule, such as 1,2-Benzisoxazole, 5-chloro-3-methyl-, might interact with a biological target, typically a protein or enzyme. researchgate.netjksus.orgsemanticscholar.org

The simulation places the ligand into the binding site of the target protein and calculates a "docking score" or "binding affinity," usually in kcal/mol, which estimates the strength of the interaction. nih.gov The results also reveal the specific types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the complex. nih.gov These predictions are crucial for understanding potential mechanisms of action and for designing more potent and selective molecules. jksus.orgnih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase (e.g., EGFR) | -7.8 | Leu718 | Hydrophobic |

| Val726 | Hydrophobic (methyl group) | ||

| Lys745 | Pi-Cation | ||

| Cys797 | Halogen Bond (chlorine) |

Pharmacophore Modeling for Identification of Key Structural Features

Pharmacophore modeling is a cornerstone of computational chemistry in drug discovery, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For 1,2-benzisoxazole derivatives, including 5-chloro-3-methyl-1,2-benzisoxazole, pharmacophore models are constructed to understand the key interactions with biological targets. These models are typically generated based on a set of active compounds, a known protein target structure, or a combination of both. dovepress.com

The 1,2-benzisoxazole scaffold itself is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The key structural features of this scaffold that are frequently identified in pharmacophore models include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the isoxazole ring are prominent hydrogen bond acceptors. The nitrogen at position 2 and the oxygen at position 1 can form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket.

Aromatic/Hydrophobic Regions (AR/HY): The fused benzene (B151609) ring provides a large, flat hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with the target protein. The chlorine atom at the 5-position enhances the hydrophobicity of this region.

Methyl Group: The 3-methyl group can contribute to hydrophobic interactions and provide steric bulk that can be critical for achieving a proper fit within a binding site.

A pharmacophore model for a series of benzisoxazole derivatives would typically be generated by aligning the most active compounds and identifying common chemical features. esisresearch.orgnih.gov For instance, a model for antipsychotic activity, a common application for this class of compounds, might highlight the spatial relationship between the aromatic ring, the nitrogen atom, and other key substituents. wikipedia.org

Table 1: Common Pharmacophoric Features of the 1,2-Benzisoxazole Scaffold

| Feature Type | Structural Origin in 5-chloro-3-methyl-1,2-benzisoxazole | Potential Interaction |

| Aromatic Ring (AR) | Fused Benzene Ring | π-π Stacking, Hydrophobic Interactions |

| Hydrogen Bond Acceptor (HBA) | Isoxazole Ring Nitrogen (N2) | Hydrogen Bonding with Receptor |

| Hydrogen Bond Acceptor (HBA) | Isoxazole Ring Oxygen (O1) | Hydrogen Bonding with Receptor |

| Hydrophobic (HY) | 5-Chloro Substituent | Hydrophobic Interactions, van der Waals Forces |

| Hydrophobic (HY) | 3-Methyl Group | Hydrophobic Interactions, Steric Fit |

These models serve as powerful tools for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity, guiding the synthesis of more potent and selective drug candidates. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This computational technique is widely used to predict the activity of new, unsynthesized molecules and to understand the physicochemical properties that govern their biological effects. ijpsr.comnih.gov For 1,2-benzisoxazole derivatives, QSAR models can predict activities such as anticonvulsant, anti-inflammatory, or antimicrobial effects. acs.orgnih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related 1,2-benzisoxazole compounds with experimentally determined biological activities (e.g., IC₅₀ or ED₅₀ values) is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. scirp.org

For heterocyclic compounds like 5-chloro-3-methyl-1,2-benzisoxazole, the descriptors used in QSAR studies typically fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the dipole moment. biolscigroup.us These are often calculated using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity and surface area. nih.gov

Hydrophobic Descriptors: Lipophilicity, often represented by logP, is a crucial descriptor as it influences how a molecule crosses biological membranes. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. ijpsr.com

Table 2: Representative Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Information Encoded | Potential Influence on Activity |

| Electronic | Dipole Moment (µ) | Polarity and charge distribution of the molecule. | Governs polar interactions with the receptor. biolscigroup.us |

| E-HOMO | Electron-donating ability of the molecule. | Relates to reactivity and interaction with electrophilic sites. biolscigroup.us | |

| Hydrophobic | logP | Lipophilicity or water-octanol partition coefficient. | Affects membrane permeability and transport to the target site. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Relates to hydrogen bonding capacity and membrane penetration. ijpsr.com |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. | Influences binding affinity through size and dispersion forces. researchgate.net |

A successful QSAR model for a series of 1,2-benzisoxazole derivatives can provide valuable insights into the structure-activity relationship, indicating, for example, that increased hydrophobicity at the 5-position or specific electronic properties of the isoxazole ring are critical for enhanced activity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the synthesis of 1,2-benzisoxazoles. Theoretical calculations can determine transition state geometries, activation energies, and reaction pathways, offering insights that complement experimental findings. The synthesis of the 1,2-benzisoxazole core can be achieved through several routes, with computational studies helping to understand the feasibility and regioselectivity of these reactions. chim.itorganic-chemistry.org

One common synthetic strategy involves the intramolecular cyclization of an ortho-substituted benzene derivative. For example, the synthesis from an ortho-hydroxyaryl ketimine can proceed via an N-Cl imine intermediate. Computational studies using methods like Density Functional Theory (DFT) can be employed to model this process. organic-chemistry.org These calculations can elucidate the energetics of the crucial N-O bond formation step under anhydrous conditions, confirming why this pathway leads to the 1,2-benzisoxazole product.

Another important route is the [3+2] cycloaddition reaction between an aryne and a nitrile oxide. organic-chemistry.org Both are highly reactive intermediates. Computational modeling can map out the potential energy surface of this cycloaddition, predicting the regioselectivity of the reaction and explaining the formation of the observed benzisoxazole isomer.

Furthermore, computational methods can be used to study the mechanism of converting 2-nitrobenzyl systems into 2,1-benzisoxazoles, which involves an internal oxidation-reduction reaction where an oxygen from the nitro group adds to the alpha-carbon, followed by the loss of water. capes.gov.br While this leads to the isomeric 2,1-benzisoxazole, the principles of using computation to study bond formation and rearrangement are directly applicable to understanding the synthesis of the 1,2-isomer.

Table 3: Computationally Studied Synthetic Routes to the 1,2-Benzisoxazole Core

| Synthetic Method | Key Reactants | Key Transformation | Computational Insights Provided |

| Intramolecular Cyclization | ortho-Hydroxyaryl N-H Ketimines | Intramolecular N-O bond formation | Transition state analysis, activation energy barriers, role of reaction conditions. organic-chemistry.org |

| [3+2] Cycloaddition | Arynes and Nitrile Oxides | Cycloaddition forming the isoxazole ring fused to the benzene ring | Reaction pathway, regioselectivity, stability of intermediates. organic-chemistry.org |

| Oximation and Oxidation | Cyclic 1,3-Dicarbonyl Compounds | Sequential oximation and oxidation to form the fused ring system | Elucidation of multi-step reaction mechanisms and intermediate structures. chim.it |

By modeling these reaction pathways, computational chemistry can guide the optimization of reaction conditions, predict the viability of new synthetic routes, and provide a fundamental understanding of the bond-forming processes that create the 1,2-benzisoxazole scaffold.

Study of Aromaticity and Stability of the Benzisoxazole System

Aromaticity is a complex concept that is evaluated using several computational criteria, including energetic, magnetic, and geometric factors.

Energetic Criteria: Isodesmic reactions are computationally modeled to calculate the aromatic stabilization energy (ASE). These reactions compare the energy of the molecule of interest to that of appropriate non-aromatic reference compounds. Studies show that 1,2-benzisoxazole is significantly stabilized by the resonance of the fused benzene ring. researchgate.net However, its stability is somewhat compromised by the presence of the relatively weak N-O bond within the five-membered ring. researchgate.net

Geometric Criteria: In aromatic systems, bond lengths tend to be intermediate between those of typical single and double bonds. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based descriptor where a value of 1 indicates a fully aromatic system. For fused systems like benzisoxazole, the HOMA index is higher than for the isolated five-membered ring, which is a consequence of its fusion with a fully aromatic phenyl ring. esisresearch.org

Table 4: Comparison of Stability and Aromaticity in Benzisoxazole Isomers

| Isomer | Key Structural Feature | Relative Thermodynamic Stability | Computational Aromaticity Insight |

| 1,2-Benzisoxazole | Fused benzene and isoxazole rings; weak N-O bond | More stable than anthranil | Strong benzenoid ring current; stabilized by benzene resonance. researchgate.netuu.nl |

| Anthranil (2,1-Benzisoxazole) | Fused ring system with loss of benzene resonance; weak N-O bond | Least stable isomer | Perimeter circulation without separate monocycle currents; lower stability. researchgate.netuu.nl |

| Benzoxazole (B165842) | Fused benzene and oxazole (B20620) rings; no N-O bond | Most stable isomer | Strong benzenoid ring current; absence of destabilizing N-O bond. researchgate.netbath.ac.uk |

These computational studies confirm that while the 1,2-benzisoxazole system is aromatic and relatively stable, its properties represent a balance between the strong aromatic character of the benzene ring and the electronic effects introduced by the heterocyclic isoxazole moiety. wikipedia.orgresearchgate.net

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available in the public domain to generate a thorough and scientifically accurate article focused solely on the chemical compound “1,2-Benzisoxazole, 5-chloro-3-methyl-” according to the detailed outline provided.

The available research literature primarily discusses the broader class of 1,2-benzisoxazole derivatives, related isomers such as 1,3-benzoxazoles, or analogues with different substituents at the C-3 position (e.g., chloromethyl or sulfamoylmethyl instead of methyl). While general principles of synthesis and structure-activity relationships for the benzisoxazole scaffold are documented, specific studies detailing the rational design, synthesis of novel derivatives, extensive SAR exploration, and molecular interaction modalities centered exclusively on the 5-chloro-3-methyl-1,2-benzisoxazole core are not sufficiently represented in the search results to fulfill the requirements of the requested article structure.

Therefore, generating content that strictly adheres to the provided outline without introducing information from outside the explicit scope of "1,2-Benzisoxazole, 5-chloro-3-methyl-" is not feasible at this time.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies Centered on the 1,2 Benzisoxazole, 5 Chloro 3 Methyl Scaffold

Investigation of Molecular Interaction Modalities (In Vitro/Mechanistic Focus)

Ligand-Receptor Interaction Studies (In Vitro)

Derivatives of the 1,2-benzisoxazole (B1199462) scaffold have demonstrated significant affinity for various receptors, particularly those within the central nervous system. In vitro binding assays are crucial for determining the potency and selectivity of these compounds for their molecular targets.

Notably, certain 1,2-benzisoxazole derivatives have shown a strong affinity for serotonergic and dopaminergic receptors, which are key targets in the treatment of psychiatric disorders. e-journals.inmdpi.com In a specific study, a series of benzisoxazole-piperidine derivatives were evaluated for their binding affinities to dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors. The results from these in vitro radioligand binding assays highlighted that compounds 6a and 7g exhibited very high affinities for both D2 and 5-HT2A receptors. researchgate.net Furthermore, these two compounds also displayed high affinity for the 5-HT7 receptor, while compounds 6d and 7i showed moderate affinity for this same receptor. researchgate.net

| Compound | D2 Receptor Affinity | 5-HT2A Receptor Affinity | 5-HT7 Receptor Affinity |

|---|---|---|---|

| 6a | Very High | Very High | High |

| 7g | Very High | Very High | High |

| 6d | Very High | Very High | Moderate |

| 7i | Very High | Very High | Moderate |

Enzyme Inhibition Profiling (In Vitro)

The 1,2-benzisoxazole scaffold has been successfully employed to develop potent inhibitors for a range of enzymes implicated in various diseases.

Kynurenine 3-monooxygenase (KMO) Inhibition: SAR studies on a series of bicyclic propanoic acids identified the 5-chloro-1,2-benzisoxazole core as a potent inhibitor of KMO, an enzyme involved in the tryptophan metabolism pathway. ed.ac.uk The chlorine substituent at the 5-position was found to be optimal for enzyme inhibition. ed.ac.uk Replacing the chlorine with trifluoromethyl or methyl groups resulted in an approximately 100-fold loss of potency. ed.ac.uk The benzisoxazole analogue 22 demonstrated good activity in a biochemical assay with a pIC50 of 7.6. ed.ac.uk

| Compound | Core Structure | R Group (Position 5) | KMO Enzyme pIC50 |

|---|---|---|---|

| 22 | Benzisoxazole | Cl | 7.6 |

| 26 | Benzoxazolone | CF3 | 5.3 |

| 28 | Benzoxazolone | CH3 | 5.5 |

| 27 | Indazole | Br | 7.4 |

α-Glucosidase Inhibition: A novel series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were synthesized and evaluated as α-glucosidase inhibitors. nih.gov All tested compounds showed promising inhibitory activity, with IC50 values ranging from 14.69 to 38.71 nM, which were more potent than the standard drug Acarbose (IC50 35.91 nM). nih.gov The introduction of an electron-withdrawing bromine group on the aryl ring (compound 9n ) led to a two-fold increase in activity (IC50 = 14.69 nM) compared to the standard. nih.gov

| Compound | Substituent on Aryl Ring | α-Glucosidase IC50 (nmol) |

|---|---|---|

| Acarbose (Standard) | - | 35.91 |

| 9n | Bromine | 14.69 |

| 9o | 3-CF3, 4-Br | 16.28 |

Other Enzyme Targets: Derivatives of the 1,2-benzisoxazole scaffold have also been identified as inhibitors of other critical enzymes. These include bacterial type-II topoisomerases like DNA gyrase and topoisomerase IV, and the molecular chaperone Heat shock protein 90 (Hsp90). nih.govacs.org

Protein and DNA Binding Investigations

The therapeutic effects of 5-chloro-3-methyl-1,2-benzisoxazole derivatives are rooted in their specific interactions with biological macromolecules.

Direct Protein Binding: Crystallographic studies have provided direct evidence of how these inhibitors bind to their target enzymes. The co-crystal structure of a benzisoxazole analogue with P. fluorescens KMO revealed that the inhibitor binds in the active site. ed.ac.uk The 5-chlorine substituent, identified as critical for high potency, forms specific interactions within a pocket of the enzyme. ed.ac.uk

In Silico Binding Models: Molecular docking studies have further elucidated the binding modes of these compounds. For the α-glucosidase inhibitors, docking analysis showed that the benzisoxazole moiety contributes to π-sigma and π-π stacking interactions with residues ILE-146 and PHE-166 in the enzyme's active site, enhancing binding affinity. nih.gov Compound 9j , a benzisoxazole derivative, showed van der Waals interactions with numerous amino acid residues, including PHE-206, GLU-271, and ARG-400. nih.gov

Interaction with DNA-Related Proteins: The demonstrated inhibition of DNA gyrase and topoisomerase IV by certain benzisoxazole derivatives indicates a direct or indirect interaction with these proteins, which are essential for DNA replication and repair in bacteria. nih.gov This interaction disrupts the normal function of these enzymes, leading to antibacterial effects. nih.gov

Cellular Pathway Modulation Studies (In Vitro, non-clinical)

The translation of molecular interactions into cellular effects has been investigated through various in vitro cellular assays.

Modulation of KMO Activity in Cells: While some 5-chloro-1,2-benzisoxazole analogues were potent in biochemical KMO inhibition assays, their activity was sometimes diminished in cell-based assays. ed.ac.uk For instance, the benzisoxazole 22 showed only modest KMO inhibition in a cellular assay using human embryonic kidney (HEK) cells engineered to overexpress human KMO. ed.ac.uk SAR studies revealed that increasing the lipophilicity of the compounds could dramatically increase their cellular potency. For example, within a related series, an ethoxy analogue was 10-fold more potent in the cellular assay than the corresponding methoxy compound, suggesting that improved cellular penetration is key for activity. ed.ac.uk

Anticancer Cellular Activity: Certain benzisoxazole-substituted-allyl derivatives have been evaluated for their in vitro anticancer activity. nih.gov Compounds 67–70 were identified as the most effective against HT-29 human colon cancer cells, indicating their ability to modulate cellular pathways involved in cancer cell proliferation and survival. nih.gov

Future Research Directions and Unexplored Avenues in 1,2 Benzisoxazole, 5 Chloro 3 Methyl Chemistry

Development of Green and Sustainable Synthetic Methodologies

Traditional syntheses of 1,2-benzisoxazoles, often involving multi-step processes, harsh reagents, or hazardous organic solvents, are ripe for innovation. nih.gov The future necessitates a shift towards environmentally benign methodologies that prioritize atom economy, energy efficiency, and the use of renewable resources.

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to dramatically reduce reaction times (from hours to seconds) and improve yields in the synthesis of 1,2-benzisoxazole (B1199462) derivatives. acgpubs.orgresearchgate.net Future work should focus on optimizing microwave-assisted protocols specifically for the synthesis of 5-chloro-3-methyl-1,2-benzisoxazole, potentially from 2-amino-4-chlorophenol precursors or via cyclization of appropriately substituted o-hydroxy ketoximes. e-journals.innih.gov

Ionic Liquids as Catalysts and Solvents: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), have emerged as efficient and recyclable catalysts for benzisoxazole synthesis. researchgate.net Research should explore a wider range of task-specific ionic liquids to catalyze the cyclization steps, aiming for solvent-free conditions or the use of water as a green reaction medium. researchgate.netniscpr.res.in The reusability of these catalysts over multiple cycles is a critical factor for sustainable industrial production. researchgate.net

Catalytic Approaches: Developing novel catalytic systems, perhaps using earth-abundant metals, to facilitate C-O or N-O bond formation would represent a significant advance. chim.it This could involve exploring palladium-catalyzed annulation reactions or other transition-metal-catalyzed cyclizations under milder conditions. chim.it

| Methodology | Key Features | Potential "Green" Advantages | Future Research Goal for 5-chloro-3-methyl-1,2-benzisoxazole |

|---|---|---|---|

| Conventional Heating | Often requires long reaction times and high-boiling organic solvents. thieme-connect.com | Low | Replace with more energy-efficient methods. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times (30-60 sec), often higher yields. researchgate.net | High (Reduced energy consumption, potential for solvent-free reactions). | Develop and optimize a specific, high-yield microwave protocol. |

| Ionic Liquid Catalysis | Acts as both solvent and catalyst; can be recycled. researchgate.net | High (Recyclability, low vapor pressure). | Screen various ionic liquids to find the most efficient and recyclable catalyst. |

| [3+2] Cycloaddition | In situ generation of reactive intermediates like benzynes and nitrile oxides. nih.govthieme-connect.com | Moderate (Can be performed under mild conditions but may require specific precursors). | Explore fluoride-ion induced cycloaddition for a direct, functionalized synthesis. nih.gov |

Advanced Spectroscopic Characterization of Transient Intermediates

Many synthetic routes to 1,2-benzisoxazoles proceed through highly reactive, transient intermediates such as nitrile oxides, benzynes, or palladacycle complexes. chim.itnih.govthieme-connect.com A significant frontier in understanding and optimizing these reactions is the direct observation and characterization of these fleeting species. While final products are routinely analyzed by NMR, IR, and mass spectrometry, the intermediates often remain elusive. nih.gov

Future research should employ advanced spectroscopic techniques:

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be used to detect and study the kinetics of short-lived intermediates generated photochemically or through rapid mixing.

Matrix Isolation Spectroscopy: By generating reactive intermediates in an inert gas matrix at cryogenic temperatures, their IR and UV-Vis spectra can be recorded without decomposition, providing invaluable structural information.

In Situ NMR Spectroscopy: Monitoring reactions in real-time using NMR can help identify intermediates that have a sufficient lifetime at reaction temperatures, providing direct evidence for proposed mechanistic pathways.

Deepening Understanding of Complex Mechanistic Pathways

While general mechanisms for 1,2-benzisoxazole formation are accepted, a detailed, quantitative understanding of the reaction pathways for the 5-chloro-3-methyl derivative is lacking. chim.it Key questions remain regarding the influence of the electron-withdrawing chloro group and the electron-donating methyl group on reaction rates, regioselectivity, and the stability of intermediates.

Future investigations should focus on:

Computational Modeling: High-level density functional theory (DFT) calculations can be used to map potential energy surfaces, calculate activation barriers for different pathways (e.g., concerted vs. stepwise cycloaddition), and predict the structures of transition states and intermediates. This can elucidate why certain pathways are favored over others. nih.gov

Kinetic Studies: Detailed kinetic analysis of the cyclization reactions can help to determine the rate-determining step and quantify the electronic effects of the substituents on the benzisoxazole ring. nih.gov

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can provide definitive evidence for bond-forming and bond-breaking events, confirming or refuting proposed mechanisms.

A particularly interesting pathway to investigate is the reductive metabolism of the benzisoxazole ring, which involves the cleavage of the weak N-O bond. wikipedia.orgnih.gov Understanding the factors that control this cleavage is crucial, as it can lead to different metabolic products and is a key mechanism in the bioactivation of certain prodrugs. nih.govacs.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Research has predominantly focused on the synthesis of the 1,2-benzisoxazole scaffold itself. A largely unexplored area is the reactivity of the formed heterocyclic ring system, particularly its use in unconventional transformations. The inherent strain of the isoxazole (B147169) ring and the weak N-O bond suggest a rich chemistry waiting to be discovered. wikipedia.org

Promising directions include:

Ring-Opening Reactions: Investigating the selective cleavage of the N-O bond via reductive or catalytic methods could provide access to functionalized 2-hydroxybenzonitrile or o-hydroxyaryl imine intermediates, which can be used in subsequent transformations. wikipedia.orgorganic-chemistry.org

Transannulation and Cycloaddition Reactions: The benzisoxazole ring can participate as a synthon in cycloaddition reactions. For example, Rh(II)-catalyzed reactions of 1,2-benzisoxazoles with triazoles can yield functionalized imidazole derivatives, demonstrating a formal [3+2] cycloaddition pathway. researchgate.net Exploring the scope of these reactions with the 5-chloro-3-methyl derivative could lead to novel heterocyclic scaffolds.

Isomerization Reactions: The isomerization of related 5-chloroisoxazoles into highly reactive 2H-azirine-2-carbonyl chlorides upon treatment with an iron catalyst is a fascinating transformation. mdpi.com Investigating whether 1,2-Benzisoxazole, 5-chloro-3-methyl- can undergo analogous skeletal rearrangements would open up entirely new synthetic possibilities.

Integration with Advanced Machine Learning and Artificial Intelligence for Predictive Chemistry

Future research on 1,2-Benzisoxazole, 5-chloro-3-methyl- should leverage these tools to:

Optimize Synthesis: AI models can be used to navigate the multi-dimensional space of reaction parameters (catalyst, solvent, temperature, stoichiometry) to rapidly identify the optimal conditions for green and efficient synthesis, minimizing trial-and-error experimentation. princeton.edueurekalert.org

Predict Reactivity: ML algorithms can be trained to predict the site of reactivity on the benzisoxazole ring and forecast the products of unconventional transformations, guiding chemists toward the most promising experiments. digitellinc.com

De Novo Design: By combining predictive models with generative algorithms, AI could propose entirely new applications for the 5-chloro-3-methyl derivative by predicting its biological activity against various targets or its potential properties as a functional material. nih.gov

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Reaction Outcome Prediction | Predict the major product and yield of a given reaction. cam.ac.uk | Increased success rate of synthesis; avoidance of failed experiments. |

| Condition Optimization | Identify the optimal set of reaction conditions (e.g., catalyst, solvent, temp.). princeton.edu | Higher yields, improved purity, and discovery of more sustainable synthetic routes. |

| Retrosynthesis Planning | Propose novel and efficient synthetic pathways to the target molecule. cam.ac.uk | Discovery of more economical and accessible routes from simple starting materials. |

| Property Prediction | Predict biological activity, toxicity, or material properties based on structure. nih.gov | Prioritization of the molecule for specific applications and guiding the design of new derivatives. |

Discovery of Unconventional Applications Beyond Current Domains

The application of 1,2-benzisoxazole derivatives has been overwhelmingly concentrated in the field of central nervous system disorders and oncology. nih.govnih.govnih.gov While this is a testament to their potent biological activity, it also suggests that a vast application space remains unexplored. The unique electronic and structural features of 1,2-Benzisoxazole, 5-chloro-3-methyl- may lend it to uses far beyond medicine.

Future research should actively screen for and design derivatives for applications in:

Materials Science: The rigid, aromatic benzisoxazole scaffold could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a building block for novel polymers with unique thermal or electronic properties.

Agrochemicals: Many successful fungicides and insecticides are nitrogen- and oxygen-containing heterocycles. niscpr.res.in The 5-chloro-3-methyl-1,2-benzisoxazole scaffold could be a promising starting point for the development of new crop protection agents.

Chemical Sensing: By functionalizing the benzisoxazole ring with appropriate chromophores or fluorophores, it may be possible to develop selective chemosensors for detecting metal ions or environmentally significant anions.

By pursuing these future research directions, the scientific community can unlock the full potential of 1,2-Benzisoxazole, 5-chloro-3-methyl-, transforming it from a mere analogue of known drugs into a versatile platform for innovation across multiple scientific disciplines.

Q & A

Q. What are the key physicochemical properties of 5-chloro-3-methyl-1,2-benzisoxazole, and how do they influence experimental design?

The compound’s molecular formula is C₈H₅ClNO (derived from the parent 1,2-benzisoxazole scaffold, C₇H₅NO, with methyl and chloro substituents) . Key properties include:

Q. Methodological guidance :

Q. How can the structural features of 5-chloro-3-methyl-1,2-benzisoxazole be validated experimentally?

The compound’s planar isoxazole ring and substituent geometry are critical for reactivity. Key structural parameters include:

- Bond angles : Exocyclic angles (e.g., C10–C9–C3 = 113.4°) deviate due to steric repulsion between H-atoms.

- Dihedral angles : The chloro(phenyl)methyl group is nearly perpendicular to the isoxazole ring (N2–C3–C9–C10 = 100.1°).

Q. Methodological guidance :

- X-ray crystallography : Resolve non-bonded interactions (e.g., Cl⋯H4 = 3.1169 Å) to confirm intramolecular steric effects.

- Computational modeling : Compare DFT-optimized geometries with experimental data to validate distortions.

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of 5-chloro-3-methyl-1,2-benzisoxazole derivatives?

Derivatives of this scaffold exhibit neuroleptic, anticonvulsant, and anti-inflammatory activity. Key methodologies include:

- Molecular docking : Target nicotinic acetylcholine receptors (PDB: 2KSR) and COX-2 (PDB: 6COX) using Schrödinger’s Maestro suite.

- Drug-likeness screening : Apply Lipinski’s Rule of Five via Molinspiration software to prioritize derivatives with optimal pharmacokinetics.

Q. Example findings :

Q. How do substituent modifications impact the pharmacological profile of this scaffold?

Structure-activity relationships (SAR) :

Q. Methodological guidance :

Q. How can crystallographic data resolve contradictions in reported thermodynamic properties?

Discrepancies in ΔrH° values (e.g., -112 kJ/mol vs. -26.7 kcal/mol) may arise from solvent effects or measurement techniques .

Q. Resolution strategies :

Q. What are the implications of non-covalent interactions in crystal packing for material stability?

The compound’s crystal structure is stabilized by van der Waals forces, with no significant hydrogen bonding.

Q. Key observations :

- Packing diagram : Weak C–H⋯N interactions form 2D sheets (Fig. 2 in).

- Thermal stability : Low melting points correlate with weak intermolecular forces; use differential scanning calorimetry (DSC) to assess.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.